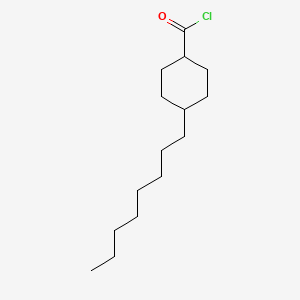
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine
描述
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structure, which includes an indole core and a bicyclic azabicyclo moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the indole core.
Attachment of the Azabicyclo Moiety: The azabicyclo[2.2.2]octane moiety is introduced through a nucleophilic substitution reaction, where the azabicyclo group is attached to the pyridazinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Uniqueness
(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is unique due to its combination of an indole core with a pyridazinyl and azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H20N4O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
5-[6-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridazin-3-yl]-1H-indole |
InChI |
InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2 |
InChI 键 |
LUKNJAQKVPBDSC-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-[[(trifluoromethyl)sulfonyl]oxy]-,ethyl ester](/img/structure/B8499782.png)



![7-Chlorothieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B8499814.png)



![N-(3-[chloroacetamido]propyl)imidazole](/img/structure/B8499856.png)





